molecular formula C9H14F2O2 B2390357 (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol CAS No. 2470441-26-8

(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol

Cat. No.: B2390357
CAS No.: 2470441-26-8
M. Wt: 192.206
InChI Key: VLOIKODOBYAGOR-UHFFFAOYSA-N
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Description

(9,9-Difluoro-3-oxabicyclo[331]nonan-7-yl)methanol is a chemical compound with the molecular formula C9H14F2O2 It is characterized by a bicyclic structure with two fluorine atoms and a hydroxyl group attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol typically involves the construction of the bicyclic framework followed by the introduction of the fluorine atoms and the hydroxyl group. One common synthetic route involves the cyclization of a suitable precursor, followed by fluorination and hydroxylation reactions. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like sodium borohydride (NaBH4) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic framework or the hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atoms can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (9-Fluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol: Similar structure but with only one fluorine atom.

    (9,9-Dichloro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol: Similar structure but with chlorine atoms instead of fluorine.

    (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol lies in its specific combination of a bicyclic framework, two fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(9,9-difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c10-9(11)7-1-6(3-12)2-8(9)5-13-4-7/h6-8,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOIKODOBYAGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1C2(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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